Comparative Hepatotoxicity: Rank-Order Potency of Chelidonium Alkaloids in Primary Rat Hepatocytes
In a direct comparative study of six major *Chelidonium majus* alkaloids, (-)-chelidonine exhibited significantly lower cytotoxicity in primary rat hepatocytes compared to its cationic congeners. The rank order of toxicity, based on calculated EC20 values, positioned chelidonine as markedly less toxic than coptisine, chelerythrine, and sanguinarine [1].
| Evidence Dimension | Cytotoxicity (EC20) in primary rat hepatocytes |
|---|---|
| Target Compound Data | Chelidonine: EC20 value > 2 μM |
| Comparator Or Baseline | Coptisine: EC20 ≤ 2 μM; Chelerythrine: EC20 ≤ 2 μM; Sanguinarine: EC20 ≤ 2 μM |
| Quantified Difference | Chelidonine is in the lower toxicity group (neutral congeners) versus the higher toxicity group (cationic congeners with EC20 ≤2 μM). |
| Conditions | In vitro primary rat hepatocyte culture model |
Why This Matters
For studies requiring a wider therapeutic window or investigating mechanisms with a potentially lower baseline hepatotoxic liability, (-)-chelidonine is the superior choice among the *Chelidonium* benzophenanthridine alkaloids based on this primary cell data [1].
- [1] Gao L, Schmitz HJ, Merz KH, Schrenk D. Characterization of the cytotoxicity of selected Chelidonium alkaloids in rat hepatocytes. Toxicol Lett. 2019 Sep 1;311:91-97. View Source
